molecular formula C7HBrF3N B3033532 3-Bromo-2,4,5-trifluorobenzonitrile CAS No. 104222-41-5

3-Bromo-2,4,5-trifluorobenzonitrile

Cat. No. B3033532
M. Wt: 235.99 g/mol
InChI Key: OQPHQCPPPSTEEL-UHFFFAOYSA-N
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Patent
US04826982

Procedure details

A mixture of 3-bromo-2,4,5-trifluorobenzonitrile (13.9 g) in concentrated sulfuric acid (8 ml) was heated for 20 minutes on an oil bath (100° C.), poured into ice water (350 ml). The resulting precipitate was collected by filtration and washed with water. The filtrate and washings were extracted 3 times with dichloromethane. The dichloromethane layer was washed with water saturated with sodium chloride, dried over anhydrous sodium sulfate and concentrated to give the residue. The combined mixture of the precipitate obtained previously and the residue was purified by silica gel chromatography eluting with dichloromethane dichloromethane:methanol (10:1) to give 3-bromo-2,4,5-trifluorobenzamide (8.7 g).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:12])=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[C:5]#[N:6].S(=O)(=O)(O)[OH:14]>>[Br:1][C:2]1[C:3]([F:12])=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[C:5]([NH2:6])=[O:14]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
BrC=1C(=C(C#N)C=C(C1F)F)F
Name
Quantity
8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
350 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The filtrate and washings were extracted 3 times with dichloromethane
WASH
Type
WASH
Details
The dichloromethane layer was washed with water saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the residue
ADDITION
Type
ADDITION
Details
The combined mixture of the precipitate
CUSTOM
Type
CUSTOM
Details
obtained previously
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane dichloromethane:methanol (10:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=O)N)C=C(C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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